N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via an acetamide bridge to a piperazine-carboxamide moiety substituted with a pyridin-2-yl group. Its molecular formula is C₁₉H₂₁N₇O₂, with a molecular weight of 379.42 g/mol . The compound’s structure integrates key pharmacophoric elements:
- A benzimidazole ring, known for its role in DNA intercalation and kinase inhibition.
- A piperazine-carboxamide scaffold, which enhances solubility and modulates receptor binding.
- A pyridin-2-yl substituent, contributing to π-π stacking interactions and bioavailability.
This compound is part of a broader class of benzimidazole-piperazine hybrids investigated for diverse therapeutic applications, including antimicrobial, anticancer, and metabolic disorder targets .
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c27-17(24-18-22-14-5-1-2-6-15(14)23-18)13-21-19(28)26-11-9-25(10-12-26)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,28)(H2,22,23,24,27) |
InChI Key |
WSKMRJAMPBGGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then reacted with ethyl chloroformate to form an intermediate, which is subsequently coupled with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazolone derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. These interactions can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl) on the aryl ring increase lipophilicity but may reduce solubility .
Benzimidazole Derivatives with Modified Linkers or Substituents
Key Observations :
- Carboxylic acid groups (e.g., 3c) improve aqueous solubility but may limit blood-brain barrier penetration .
- Hydrazide linkers (e.g., anticonvulsant BK) introduce conformational flexibility, aiding target specificity .
Non-Benzimidazole Analogues with Piperazine-Carboxamide Motifs
Key Observations :
- Benzooxazinone-piperazine hybrids (e.g., 28) show distinct SAR profiles due to altered hydrogen-bonding motifs .
Biological Activity
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, this compound may interfere with microtubule dynamics, which is crucial for cell division and proliferation.
- Modulation of Protein Interactions : The pyridine and piperazine moieties can facilitate interactions with various proteins involved in signaling pathways, potentially leading to altered cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values obtained from in vitro studies:
These values indicate significant cytotoxicity, suggesting that the compound may be a candidate for further development in cancer therapy.
Neuropharmacological Effects
Recent studies have indicated that the compound exhibits neuroprotective properties. In an animal model of epilepsy, it demonstrated anticonvulsant activity comparable to standard treatments, suggesting potential use in managing seizure disorders.
Case Studies
- Cytotoxicity Study : A study evaluated the effects of the compound on MDA-MB 231 and U-87 MG cells. Results indicated that treatment with this compound resulted in significant reductions in cell viability, with observed apoptotic markers such as increased caspase activity and PARP cleavage .
- Anticonvulsant Activity : In a controlled trial involving animal models, the compound was administered prior to inducing seizures. Results showed a marked reduction in seizure frequency and duration compared to untreated controls, supporting its potential as an anticonvulsant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
